molecular formula C11H10O2S B102135 Ethyl Benzo[b]thiophene-2-carboxylate CAS No. 17890-55-0

Ethyl Benzo[b]thiophene-2-carboxylate

Cat. No.: B102135
CAS No.: 17890-55-0
M. Wt: 206.26 g/mol
InChI Key: PSLMIXGNCNQQRY-UHFFFAOYSA-N
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Description

Ethyl Benzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

Ethyl Benzo[b]thiophene-2-carboxylate, also known as ethyl 1-benzothiophene-2-carboxylate, has been found to interact with certain metal ions, specifically In3+ and Pb2+ . These ions play various roles in biological systems, and their detection is crucial for environmental and health monitoring.

Mode of Action

The compound exhibits a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution . It forms a complex with In3+ at a ratio of 1:2, with a complexation constant of 8.24×10^9 M^2 . The response mechanism can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .

Pharmacokinetics

It has been found to have high gi absorption and is bbb permeant . Its skin permeation is -5.08 cm/s .

Result of Action

The compound’s interaction with In3+ and Pb2+ ions results in a colorimetric/fluorescent dual-channel response . This suggests that it could be used as a sensor for these ions, which could have applications in environmental monitoring and health diagnostics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with In3+ and Pb2+ ions occurs in a DMF/H2O tris buffer solution The compound’s efficacy as a sensor may also be influenced by the presence of other ions in the environment

Biochemical Analysis

Biochemical Properties

Ethyl Benzo[b]thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2C9 . These interactions can affect the metabolism of other compounds and drugs, leading to potential drug-drug interactions. Additionally, this compound has been shown to permeate the blood-brain barrier, indicating its potential effects on central nervous system functions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons . This modulation can lead to changes in neuronal excitability and neurotransmitter release, impacting overall brain function. Furthermore, this compound has demonstrated anti-inflammatory and antimicrobial properties, suggesting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to form complexes with metal ions such as indium (In3+) and lead (Pb2+), which can affect their bioavailability and toxicity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism and biotransformation . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall pharmacokinetics and pharmacodynamics of the compound. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, indicating its potential effects on central nervous system functions . Additionally, it can accumulate in certain tissues, leading to localized effects and potential toxicity . Understanding the transport and distribution of this compound is important for predicting its therapeutic and adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl Benzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2-bromobenzo[b]thiophene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl Benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Functionalized benzothiophenes

Comparison with Similar Compounds

Ethyl Benzo[b]thiophene-2-carboxylate can be compared with other benzothiophene derivatives:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields

Properties

IUPAC Name

ethyl 1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLMIXGNCNQQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447242
Record name Ethyl Benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17890-55-0
Record name Ethyl Benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using Ethyl Benzo[b]thiophene-2-carboxylate in the synthesis of thiacalothrixins?

A1: this compound serves as a readily available starting point for building the thiacalothrixin structure. The molecule contains the benzo[b]thiophene core, which is crucial for mimicking the structural features of calothrixin B. The presence of the ethyl carboxylate group allows for further chemical modifications to introduce desired functional groups and build the target molecule. []

Q2: Can you elaborate on the structural properties of this compound and their relevance in this research?

A2: this compound has the molecular formula C11H10O2S and a molecular weight of 206.27 g/mol. While the article doesn't provide specific spectroscopic data, one can expect characteristic signals in techniques like NMR and IR spectroscopy. For instance, the presence of aromatic protons from the benzo[b]thiophene system would be evident in 1H NMR, while the carbonyl group of the ester would show a characteristic peak in IR spectroscopy. These structural features and their spectroscopic confirmation are essential for confirming the identity and purity of the compound during synthesis.

Q3: Are there alternative synthetic routes to thiacalothrixins that don't involve this compound?

A3: Yes, the research actually highlights an alternative route using 3-methylbenzo[b]thiophene as a starting material. [] This suggests that the critical structural element is the benzo[b]thiophene core, while the specific substituents can be varied and introduced at different stages of the synthesis. The choice of a specific route often depends on factors like the availability and cost of starting materials, the efficiency of reactions, and the overall yield of the desired product.

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